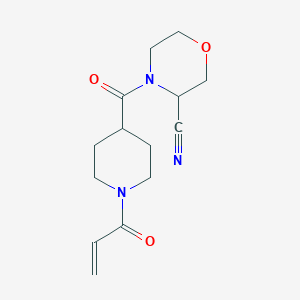
N-cyclopropyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopropyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide” belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline moiety, which is a type of heterocyclic aromatic compound . It also contains a benzamide group, which is a type of carboxamide where the nitrogen atom is attached to a phenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 431.5 g/mol . It has a topological polar surface area of 79.4 Ų, indicating the potential for hydrogen bonding . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 7 rotatable bonds, which can affect its bioavailability .科学的研究の応用
Synthesis and Biological Activity
N-cyclopropyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound that falls within the broader category of quinazoline derivatives, compounds known for their diverse biological activities, including cytotoxic, antiproliferative, and antimicrobial properties. Although the specific compound mentioned does not have direct references in the provided search results, similar quinazoline derivatives exhibit significant scientific interest due to their potential therapeutic applications.
For instance, quinazoline derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds have shown potential as anticancer agents, with some demonstrating substantial growth delays in in vivo models of cancer, such as colon tumors in mice. The structure-activity relationship (SAR) studies of these derivatives help in understanding the impact of different substitutions on the quinazoline nucleus on their biological activities (Bu et al., 2001).
Antimicrobial and Antifungal Properties
Quinazoline derivatives have also been explored for their antimicrobial and antifungal properties. The synthesis of new quinazolines with potential as antimicrobial agents has been reported, where these compounds were evaluated against a range of bacterial and fungal strains. Such studies contribute to the search for new therapeutic agents in the fight against resistant microbial infections (Desai et al., 2007).
Analgesic Activity
Additionally, certain quinazoline derivatives have been investigated for their analgesic activity. This includes the synthesis and evaluation of pyrazoles and triazoles bearing a quinazoline moiety, which were tested for their ability to relieve pain in experimental models. Such research highlights the versatility of quinazoline derivatives in addressing a wide range of biological targets (Saad et al., 2011).
Enzyme Inhibition
Quinazoline derivatives have been recognized for their role in enzyme inhibition, particularly in the context of antipsychotic agents. These compounds have been evaluated for their binding affinity to various neurotransmitter receptors and their ability to antagonize specific biochemical pathways, offering insights into their potential therapeutic applications in neuropsychiatric disorders (Norman et al., 1996).
特性
IUPAC Name |
N-cyclopropyl-4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-19-6-8-20(9-7-19)16-30-26(34)18-37-29-32-25-5-3-2-4-24(25)28(36)33(29)17-21-10-12-22(13-11-21)27(35)31-23-14-15-23/h2-13,23H,14-18H2,1H3,(H,30,34)(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTAHQBZMGOJHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-((2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2417165.png)
![3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2417166.png)





![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417177.png)
![7-(4-(2,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2417178.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2417180.png)
![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)
![N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2417184.png)
![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2417186.png)
